N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 3-methylphenyl group
Properties
Molecular Formula |
C18H25N5 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H25N5/c1-15-5-4-6-16(13-15)14-22-9-11-23(12-10-22)18-19-8-7-17(20-18)21(2)3/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
SXUITTSOQABEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The pyrimidine ring is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the piperazine-substituted pyrimidine.
Introduction of the 3-Methylphenyl Group: The final step involves the alkylation of the piperazine nitrogen with 3-methylbenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-2-{4-[(3-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine: can be compared with other piperazine derivatives and pyrimidine-based compounds:
Similar Compounds: Piperazine, pyrimidine, 3-methylbenzylamine.
Uniqueness: The unique combination of the pyrimidine ring, piperazine moiety, and 3-methylphenyl group distinguishes this compound from others, potentially offering unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
